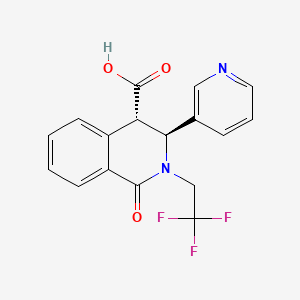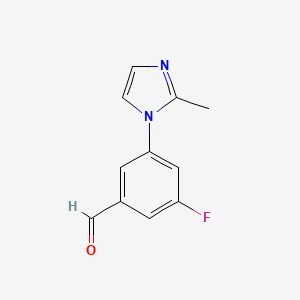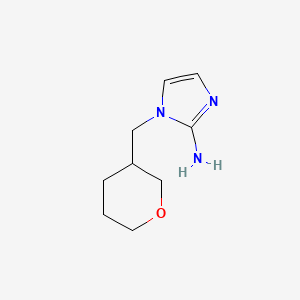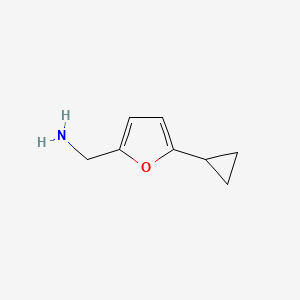![molecular formula C10H22N2S B13319649 Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C10H22N2S and a molecular weight of 202.36 g/mol . This compound is characterized by the presence of a thiolane ring, which is a five-membered sulfur-containing ring, attached to an aminoethyl group. The compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine typically involves the reaction of diethylamine with a thiolane derivative. One common method is the nucleophilic substitution reaction where diethylamine reacts with a halogenated thiolane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere such as nitrogen or argon.
Substitution: Alkyl halides; reactions are usually conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity of thiolane-containing compounds to biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethylaminoethanol: A compound with a similar diethylamino group but with a hydroxyl group instead of a thiolane ring.
Diethylamine: Lacks the thiolane ring and has a simpler structure.
Thiolan-3-ylamine: Contains the thiolane ring but lacks the diethylamino group.
Uniqueness
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is unique due to the presence of both the thiolane ring and the diethylamino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications. The thiolane ring provides a site for covalent interactions with biological targets, while the diethylamino group enhances solubility and binding affinity.
Propiedades
Fórmula molecular |
C10H22N2S |
|---|---|
Peso molecular |
202.36 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(thiolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H22N2S/c1-3-12(4-2)7-6-11-10-5-8-13-9-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
ZIWLRZVXUSJWHW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)



![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)

![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)





